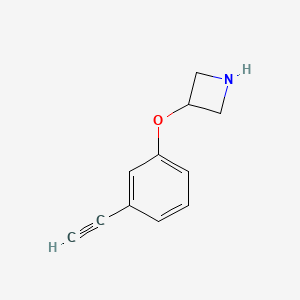

3-(3-Ethynylphenoxy)azetidine

描述

3-(3-Ethynylphenoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound featuring an ethynylphenyl ether substituent at the 3-position of the azetidine ring. Azetidines are increasingly valued in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties such as topological polar surface area (TPSA) and lipophilicity (logD) . For instance, azetidine-containing compounds are known to inhibit critical targets like Stat3 in cancer therapy and exhibit neuroprotective or antibacterial activities .

属性

分子式 |

C11H11NO |

|---|---|

分子量 |

173.21 g/mol |

IUPAC 名称 |

3-(3-ethynylphenoxy)azetidine |

InChI |

InChI=1S/C11H11NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2 |

InChI 键 |

VRPCGBFWBMIWEO-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=CC(=CC=C1)OC2CNC2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethynylphenoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of azetidines, including 3-(3-Ethynylphenoxy)azetidine, often involves large-scale synthesis using efficient and scalable methods. These methods may include microwave-assisted synthesis, catalytic processes, and continuous flow reactions to ensure high yields and purity .

化学反应分析

Types of Reactions

3-(3-Ethynylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

科学研究应用

3-(3-Ethynylphenoxy)azetidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(3-Ethynylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The ring strain and the presence of the ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Azetidine derivatives are often compared to larger cyclic amines (e.g., pyrrolidine, piperidine) or oxygen-containing analogs (e.g., oxetanes). Key differences include:

- Ring Size and Rigidity : Azetidines’ smaller ring size imposes greater conformational constraints compared to piperidines, enhancing target binding specificity. For example, azetidine-based Cav2.2 inhibitors (e.g., compound 18) exhibit reduced potency relative to piperidine analogs but gain selectivity through structural rigidity .

- TPSA and Permeability: Azetidines with lower TPSA (e.g., 3-methoxyazetidine, TPSA = 94) demonstrate improved cellular permeability compared to analogs with polar substituents (e.g., 3-cyanoazetidine, TPSA = 108) .

Key Differentiators of 3-(3-Ethynylphenoxy)azetidine

While direct data on 3-(3-Ethynylphenoxy)azetidine is absent in the provided evidence, its inferred advantages over analogs include:

Enhanced Binding Specificity: The ethynyl group may engage in π-π stacking or hydrogen bonding, improving target affinity compared to smaller substituents (e.g., methoxy or cyano groups) .

Metabolic Robustness: Azetidines’ smaller rings resist oxidative metabolism better than pyrrolidines or piperidines, as shown in pyridinol series compounds .

Synergy with Fluorine : If fluorinated, the ethynylphenyl group could further optimize logD and bioavailability, similar to trifluoromethylpyrazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。